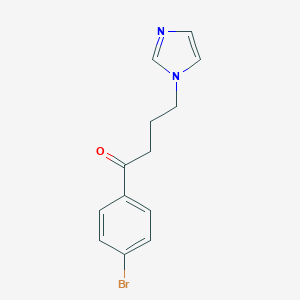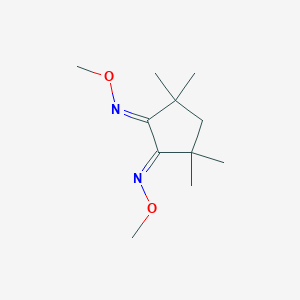
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is an organic compound that features a nitroso group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile typically involves the reaction of a pyridine derivative with a nitroso compound under controlled conditions. The specific reagents, solvents, and temperatures used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out in large reactors. These methods prioritize efficiency, cost-effectiveness, and safety. The exact details of these methods would depend on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology
In biological research, compounds with nitroso groups are often studied for their potential biological activity. They can act as intermediates in the synthesis of pharmaceuticals or as probes for studying biological processes.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. specific applications would require detailed studies on their pharmacological properties.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile would depend on its specific application. In general, the nitroso group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways would be specific to the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitroso derivatives and pyridine-containing molecules. Examples might include nitrosobenzene and 2-nitrosopyridine.
Uniqueness
The uniqueness of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile lies in its specific structure, which combines a nitroso group with a pyridine ring
Propiedades
IUPAC Name |
(2Z)-2-hydroxyimino-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-5-7(10-11)6-3-1-2-4-9-6/h1-4,11H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTRMUBZBNVTOO-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)

